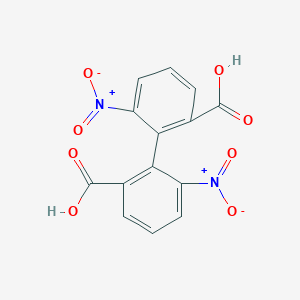

6,6'-Dinitrodiphenic acid

Description

Structure

3D Structure

Properties

CAS No. |

5457-32-9 |

|---|---|

Molecular Formula |

C14H8N2O8 |

Molecular Weight |

332.22 g/mol |

IUPAC Name |

2-(2-carboxy-6-nitrophenyl)-3-nitrobenzoic acid |

InChI |

InChI=1S/C14H8N2O8/c17-13(18)7-3-1-5-9(15(21)22)11(7)12-8(14(19)20)4-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20) |

InChI Key |

HSXZZWGNLDGWIC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |

Other CAS No. |

5457-32-9 |

Origin of Product |

United States |

Historical and Foundational Research on 6,6 Dinitrodiphenic Acid

Discovery and Initial Characterization of Atropisomerism

The concept of stereoisomers resulting from restricted rotation around a single bond, now known as atropisomerism, was a theoretical puzzle before its experimental confirmation. It was the unique properties of 6,6'-dinitrodiphenic acid that provided the first concrete evidence for this type of isomerism.

In a landmark 1922 paper, George Christie and James Kenner at the University of Sheffield reported the resolution of this compound into two distinct, optically active forms. caltech.eduacs.orgillinois.edu This was a groundbreaking discovery, as the molecule lacked a traditional chiral center. They proposed that the bulky nitro and carboxylic acid groups in the ortho positions of the two phenyl rings sterically hindered free rotation around the central carbon-carbon single bond. acs.orgsoka.ac.jp This restriction of rotation "jammed" the molecule into one of two non-superimposable, mirror-image conformations, which were responsible for the observed optical activity. acs.org

Christie and Kenner's experiment involved the diastereoselective crystallization of the racemic mixture of this compound with a chiral resolving agent, brucine. princeton.eduroyalholloway.ac.uk This allowed them to separate the two enantiomers, providing the first experimental proof of atropisomerism. caltech.eduillinois.edu Their work challenged the prevailing understanding of molecular chirality and opened up a new area of stereochemical investigation. mgscience.ac.in

Following Christie and Kenner's discovery, the concept of atropisomerism was further formalized. The term "atropisomer," derived from the Greek "atropos" meaning "without turn," was coined by German biochemist Richard Kuhn in 1933. acs.orgwikipedia.orgunacademy.com Initially, the definition was broad, encompassing any stereoisomers arising from hindered rotation.

Over time, a more quantitative definition emerged. Michinori Ōki later refined the concept by introducing an energetic criterion, defining atropisomers as conformers that can be isolated as separate species because the energy barrier to rotation is high enough to allow for a half-life of interconversion of at least 1000 seconds at a given temperature. wikipedia.orgunacademy.comwikidoc.org This corresponds to a rotational energy barrier of approximately 93 kJ/mol (22 kcal/mol) at 300 K. wikipedia.orgunacademy.com For this compound, the rotational energy barrier is estimated to be greater than 100 kJ/mol, making its enantiomers stable and non-interconvertible under standard conditions.

The stability of atropisomers is a direct consequence of the repulsive steric interactions that inhibit rotation. wikipedia.orgunacademy.com The bulkier the substituents ortho to the bond axis, the higher the energy barrier to rotation. This principle, first demonstrated with this compound, remains a cornerstone of understanding and predicting atropisomerism.

Christie and Kenner's Seminal Work (1922)

Early Significance in Stereochemistry

The discovery and characterization of atropisomerism in this compound had a profound impact on the field of stereochemistry. It demonstrated that chirality could exist in molecules without a stereogenic atom, a concept now known as axial chirality. wikipedia.orgunacademy.com This expanded the definition of chirality beyond the traditional focus on tetrahedral carbon atoms.

This compound quickly became a cornerstone for studying axial chirality. Its stable enantiomers served as a model system for investigating the principles of hindered rotation and the factors influencing the stability of atropisomers. The ability to resolve this compound into its enantiomers also made it a valuable tool for other chemical investigations. For instance, it has been used as a resolving agent for chiral salts and in determining the absolute configuration of other molecules through kinetic resolution. The dichloride derivative of this compound, for example, can react with chiral binaphthols to form cyclic diesters, which aids in stereochemical analysis. semanticscholar.org

The foundational research on this compound laid the groundwork for the synthesis and application of a wide range of axially chiral compounds, which are now of significant importance in areas such as asymmetric synthesis and catalysis. caltech.eduillinois.edu

Synthetic Methodologies for 6,6 Dinitrodiphenic Acid and Its Precursors

Classical Nitration Routes

Classical nitration routes were the first methods developed for the synthesis of 6,6'-dinitrodiphenic acid. These methods typically involve the direct nitration of a pre-existing biphenyl (B1667301) structure or the nitration followed by oxidation of a related polycyclic aromatic hydrocarbon.

Direct Nitration of Diphenic Acid

The direct nitration of diphenic acid (1,1'-biphenyl-2,2'-dicarboxylic acid) is the most straightforward approach to introduce nitro groups onto the biphenyl backbone.

Schulze's Initial Report (1880)

The earliest reported synthesis of this compound was by Schulze in 1880. gacbe.ac.in This method involves the treatment of diphenic acid with concentrated nitric acid. Schulze's work laid the foundation for subsequent studies on the nitration of diphenic acid and its derivatives. gacbe.ac.inarchive.org

Reaction Conditions and Regioselectivity

The direct nitration of diphenic acid is typically carried out by heating the acid in fuming nitric acid. The reaction temperature is a critical parameter, generally maintained between 80–100°C to facilitate the reaction while minimizing side reactions like decarboxylation. The carboxyl groups on the diphenic acid molecule direct the incoming nitro groups to the ortho and para positions. However, due to steric hindrance, the nitro groups are preferentially introduced at the 6 and 6' positions, which are ortho to one carboxyl group and meta to the other in the adjacent ring. This directing effect leads to the desired this compound. The regioselectivity is also influenced by the reaction solvent; for instance, nitration in acetic anhydride (B1165640) can favor substitution at different positions compared to a stronger acidic medium like trifluoroacetic acid. nih.gov Despite the directing effect of the carboxyl groups, the reaction can yield a mixture of mono- and di-nitro isomers, necessitating purification steps to isolate the desired this compound.

Nitration and Oxidation of Phenanthraquinone Derivatives

An alternative classical route involves the nitration of phenanthraquinone, followed by oxidation to yield this compound. archive.org In this multi-step synthesis, phenanthraquinone is first nitrated using nitric acid, which results in a mixture of dinitrophenanthraquinone isomers. The subsequent oxidation of this dinitro-phenanthraquinone mixture, typically with an oxidizing agent like potassium permanganate (B83412) in an alkaline solution, cleaves the central ring of the phenanthraquinone structure to form the diphenic acid backbone with the nitro groups in the desired positions. A key challenge in this method is the separation of the various dinitro isomers formed during the initial nitration step.

Ullmann Coupling Approaches

The Ullmann reaction provides a more controlled and often higher-yielding alternative to classical nitration methods for synthesizing biphenyl compounds. wikipedia.org This approach involves the copper-catalyzed coupling of aryl halides. wikipedia.orgorganic-chemistry.org

Coupling of Halogenated Nitrotoluene Derivatives

A significant application of the Ullmann coupling for the synthesis of a precursor to this compound was demonstrated by Kenner and Stubbings in 1921. gacbe.ac.in Their method involves the coupling of 2-iodo-3-nitrotoluene in the presence of copper powder. This reaction is typically conducted at high temperatures, around 150–160°C, and results in the formation of 6,6'-dinitroditolyl. The resulting dinitroditolyl is then oxidized, for example, using potassium permanganate in a neutral aqueous solution, to convert the methyl groups into carboxylic acid groups, thereby yielding this compound. This method offers excellent regioselectivity, ensuring the nitro groups are positioned exclusively at the 6 and 6' positions.

Data Tables

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Route | Starting Material | Key Reagents | Typical Conditions | Reported Yield |

| Direct Nitration | Diphenic Acid | Fuming HNO₃ | 80–100°C | 40–55% |

| Nitration & Oxidation | Phenanthraquinone | 1. HNO₃ 2. KMnO₄ | 1. Nitration 2. Alkaline Oxidation | 30–40% |

| Ullmann Coupling | 2-Iodo-3-nitrotoluene | 1. Cu powder 2. KMnO₄ | 1. 150–160°C 2. Oxidation | 60–70% (for coupling) |

Conditions and Scalability Considerations

The Ullmann coupling reaction is generally performed in a high-boiling solvent such as dimethylformamide (DMF). The reaction mixture is heated to temperatures between 150–160°C for a duration of 6–8 hours. These conditions are crucial for driving the copper-mediated coupling to completion.

From a scalability perspective, the Kenner and Stubbings method offers advantages over direct nitration techniques. The regioselectivity of the Ullmann coupling ensures the specific formation of the 6,6'-isomer, which simplifies purification processes. The availability of the starting materials and the relatively straightforward reaction sequence make it a viable option for producing significant quantities of the compound.

Asymmetric Ullmann Coupling for Atroposelective Synthesis

The inherent axial chirality of this compound, resulting from restricted rotation around the biphenyl bond, has prompted the development of asymmetric synthetic methods. wikipedia.org The Ullmann coupling reaction has been adapted for this purpose to achieve atroposelective synthesis, yielding specific enantiomers of the target molecule. oup.comwikipedia.org

Diastereoselective Synthesis of Atropisomeric Derivatives

A notable strategy for asymmetric synthesis involves the use of chiral auxiliaries. In a study by Miyano et al., chiral diol diesters of 2-halo-3-nitrobenzoic acids were subjected to a copper-promoted intramolecular Ullmann coupling. oup.comoup.com For instance, employing (R)-1,1'-binaphthyl-2,2'-diol as the chiral auxiliary in the esterification of 2-halo-3-nitrobenzoic acids led to a highly diastereoselective intramolecular cyclization. oup.comoup.com This process yielded a cyclic diester with a specific (R,R) configuration in a 42% isolated yield. oup.com The remarkable stereocontrol is attributed to the steric constraints imposed by the 12-membered cyclic diester structure, which contains rigid 1,1'-binaphthyl and 1,1'-biphenyl moieties. oup.comoup.com Subsequent cleavage of the ester linkages then affords the enantiomerically enriched this compound. This approach demonstrates the potential for high diastereoselectivity in the synthesis of atropisomeric biphenyls. oup.com

Ester Hydrolysis in Synthetic Protocols

Ester hydrolysis is a critical step in many synthetic routes to this compound, particularly when ester functionalities are used as protecting groups or as part of a chiral auxiliary. aakash.ac.in

In the Kenner and Stubbings methodology, while the primary route involves direct oxidation, an alternative involves esterification of the intermediate 6,6'-dinitroditolyl followed by hydrolysis. Methyl or ethyl esters can serve as stable intermediates. These esters are prepared by reacting 6,6'-dinitroditolyl with methanol (B129727) or ethanol (B145695) in the presence of sulfuric acid. The subsequent hydrolysis of these esters to yield the free dicarboxylic acid is achieved by refluxing with aqueous sulfuric acid. This two-step process of esterification followed by hydrolysis can offer high yields, often in the range of 85–90%, and results in a high-purity product with minimal byproducts. The choice of solvent, such as benzene (B151609) or acetic acid, can enhance the efficiency of crystallization.

In asymmetric syntheses employing chiral ester auxiliaries, the final step to liberate the atropisomeric this compound is the cleavage of the ester bonds. oup.com This is typically accomplished through acid- or base-catalyzed hydrolysis. aakash.ac.insavemyexams.com Acid-catalyzed hydrolysis is a reversible process, often carried out by heating the ester under reflux with a dilute acid like sulfuric acid. savemyexams.comlibretexts.org Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that involves heating the ester with a dilute alkali, such as sodium hydroxide, to produce the salt of the carboxylic acid, which is then acidified to yield the final product. savemyexams.comlibretexts.org

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy for this compound depends on the desired outcome, specifically regarding yield, purity, and stereoselectivity.

Yields and Purity Considerations

The Kenner and Stubbings method, which utilizes the Ullmann coupling, generally provides yields in the range of 60–70%. This is a significant improvement over the direct nitration of diphenic acid, which typically yields 40–55% and suffers from the formation of isomeric byproducts, complicating purification. The regioselectivity of the Ullmann coupling in the Kenner and Stubbings approach leads to a purer product.

The ester hydrolysis route, when employed as a final purification and deprotection step, can be very efficient, with yields reported to be between 85–90%. This high yield is contingent on the successful synthesis of the preceding ester intermediate.

Asymmetric Ullmann coupling strategies, while primarily focused on achieving high enantiomeric or diastereomeric excess, also report respectable isolated yields. For example, the diastereoselective synthesis of atropisomeric derivatives via intramolecular cyclization reported an isolated yield of 42% for the cyclic diester. oup.com While this yield may be lower than non-asymmetric methods, the value lies in the production of a stereochemically defined product.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Typical Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Kenner and Stubbings (Ullmann Coupling) | 2-Iodo-3-nitrotoluene | Cu powder, KMnO₄ | 150–160°C, 6–8 hrs | 60–70% | High regioselectivity, good scalability | Requires halogenated precursors |

| Asymmetric Ullmann Coupling | 2-Halo-3-nitrobenzoic acid with chiral diol | Cu powder | Varies with auxiliary | Up to 42% (for cyclic intermediate) oup.com | Produces enantiomerically enriched product oup.com | More complex, may have lower overall yield |

| Ester Hydrolysis (as a final step) | Corresponding methyl/ethyl ester | H₂SO₄, H₂O | Reflux, 1–2 hrs | 85–90% | High purity, minimal byproducts | Dependent on prior successful ester synthesis |

| Direct Nitration of Diphenic Acid | Diphenic acid | HNO₃ | 80–100°C, 4–6 hrs | 40–55% | Simple setup | Low yield, byproduct formation |

Substrate Availability and Cost Implications

The economic viability of synthesizing this compound is critically dependent on the availability and cost of the necessary precursors. The selection of a particular synthetic route is often a trade-off between the price of starting materials, reaction efficiency, and the desired purity of the final product. Key methodologies rely on precursors such as halogenated nitrobenzoic acids for Ullmann coupling, 2,2'-dinitrobiphenyl (B165474) for oxidation, and diphenic acid for direct nitration.

Ullmann Coupling Precursors

The Ullmann coupling reaction is a powerful method for constructing the biphenyl backbone of this compound. This approach, however, requires specific halogenated and nitrated aromatic precursors, the cost of which is a significant factor.

2-Halo-3-nitrobenzoic Acids : Precursors like 2-chloro-3-nitrobenzoic acid and 2-iodo-3-nitrobenzoic acid are instrumental for controlled, regioselective synthesis. oup.com Electron-withdrawing groups, such as the nitro group, activate the aromatic ring, facilitating the Ullmann reaction. oup.com While effective, these halogenated precursors are generally more expensive than simple, non-halogenated aromatics. 2-Iodo-3-nitrobenzoic acid, in particular, is valued as a versatile building block in organic and medicinal chemistry for creating complex molecules. chemimpex.com The choice between a chloro- or iodo-substituted precursor can also impact cost, as iodo-aromatics often exhibit higher reactivity but come at a higher price point.

| Precursor | Supplier | Quantity | Price (USD) | Price (EUR) |

| 2-Chloro-3-nitrobenzoic acid | Oakwood Chemical | 1 g | $20.00 | |

| Oakwood Chemical | 5 g | $52.00 | ||

| Thermo Scientific Chemicals | 5 g | €120.70 | ||

| Carl ROTH | 100 g | €504.20 | ||

| Various (IndiaMART) | Per Kg | ~₹1,000 | ||

| 2-Iodo-3-nitrobenzoic acid | Chem-Impex | - | Inquire |

Copper Catalysts : The classic Ullmann reaction traditionally required stoichiometric amounts of copper. gatech.edu Modern advancements have introduced catalytic systems, significantly reducing the amount of copper needed and thus the cost. tcichemicals.comtcichemicals.com Copper is substantially less expensive and less toxic than other transition metal catalysts like palladium, making it an attractive option for industrial-scale synthesis. gatech.edumdpi.comsymeres.com The development of heterogeneous copper catalysts further enhances economic feasibility by allowing for catalyst reuse over multiple cycles without significant loss of activity. gatech.edu

Precursors for Oxidation Routes

Alternative syntheses involve the oxidation of less functionalized biphenyl or polycyclic aromatic hydrocarbon precursors.

2,2'-Dinitrobiphenyl : This compound serves as a direct precursor to this compound via oxidation of its non-existent methyl groups (this appears to be a misunderstanding in some sources, as the direct precursor would be 6,6'-dinitroditolyl, which is then oxidized). However, 2,2'-dinitrobiphenyl itself is a commercially available, yellow crystalline solid used in organic synthesis. indiamart.com Its cost is a key consideration for this synthetic pathway. The synthesis of 2,2'-dinitrobiphenyl often involves a solvent-free Ullmann coupling of 1-iodo-2-nitrobenzene (B31338) using copper powder. rsc.org

| Precursor | Supplier | Quantity | Price (USD) |

| 2,2'-Dinitrobiphenyl | TCI America (via Fisher Scientific) | 5 g | $142.00 |

| CP Lab Safety | 100 g | $916.41 | |

| Biosynth Carbosynth | 25 g | $55.00 | |

| Biosynth Carbosynth | 100 g | $200.00 | |

| Various (IndiaMART) | Per Kg | ~₹10,000 |

Phenanthraquinone : This polycyclic aromatic hydrocarbon can be converted to this compound through a two-step process of nitration followed by oxidation. Like diphenic acid, phenanthraquinone is an accessible starting material, but the synthesis can be challenging due to the formation of isomeric byproducts, which necessitates demanding separation procedures.

Comparative Cost Implications

The choice of synthetic methodology involves a careful balance of substrate cost against reaction yield and product purity.

The Ullmann coupling of halogenated precursors like 2-iodo-3-nitrotoluene offers high regioselectivity and yields ranging from 60-70%. While the starting materials are more expensive, the efficiency and purity of the product can make it a preferred route, especially for applications requiring high-purity atropisomers.

The direct nitration of diphenic acid uses a cheaper substrate but results in lower yields (40-55%) and significant byproduct formation, which can make it less economically viable for scalable, high-purity production.

Ultimately, for industrial-scale production, routes that offer high yields and minimize complex purification steps, such as those derived from ester hydrolysis (85-90% yield) or optimized Ullmann couplings, may be favored despite potentially higher initial substrate costs.

Advanced Stereochemical Investigations of 6,6 Dinitrodiphenic Acid

Mechanisms of Atropisomerism and Restricted Rotation

Atropisomerism in 6,6'-dinitrodiphenic acid is a direct consequence of hindered rotation around the single bond connecting the two phenyl rings. This restriction is not due to the intrinsic nature of the carbon-carbon single bond, which typically allows for free rotation, but rather to the spatial interference of bulky substituent groups.

Steric Hindrance and Rotational Energy Barriers

The presence of large nitro (-NO₂) and carboxylic acid (-COOH) groups at the ortho-positions (positions 2, 2', 6, and 6') of the biphenyl (B1667301) system creates significant steric hindrance. For the two aromatic rings to become coplanar—a necessary step for the interconversion of the two atropisomers—these bulky groups would need to pass by each other. This movement results in substantial van der Waals repulsion, creating a high-energy transition state.

This energetic hurdle is known as the rotational energy barrier. In the case of this compound, this barrier is sufficiently high to prevent free rotation at room temperature, allowing for the isolation of the individual, stable rotational isomers (rotamers). The estimated rotational energy barrier for this compound is greater than 100 kJ/mol, which corresponds to a half-life for interconversion of at least 1000 seconds at ambient temperatures. While this barrier is lower than that of some other biphenyl systems like BINAP, it is substantial enough to prevent racemization under normal conditions.

The magnitude of this rotational barrier is influenced by the size of the ortho-substituents. For instance, replacing the nitro groups with smaller fluorine atoms, as in 6,6'-difluorodiphenic acid, results in a compound that racemizes more readily because the smaller size of fluorine atoms causes less steric interference.

Nonplanar Conformation and Axial Chirality

The steric repulsion between the ortho-substituents forces the two phenyl rings of this compound to adopt a nonplanar, staggered conformation. The molecule is twisted, with the two aromatic rings being nearly perpendicular to each other. This twisted, non-superimposable, mirror-image relationship is the origin of the molecule's chirality.

This type of chirality, which arises from the spatial arrangement of groups around an axis of chirality rather than a point (chiral center), is known as axial chirality. The chiral axis in this case is the C1-C1' bond connecting the two phenyl rings. The molecule as a whole is chiral, even though it lacks any asymmetric carbon atoms.

Enantiomeric Forms and Chiral Resolution

The existence of a stable, nonplanar conformation and axial chirality means that this compound exists as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and exhibit optical activity, rotating plane-polarized light in opposite directions.

Designation of Stereochemistry (M/P, R/S)

The absolute configuration of the atropisomers of this compound can be designated using two main systems: the M/P notation

Experimental Resolution Techniques

Kinetic Resolution Strategies

This compound and its derivatives are pivotal in the field of stereochemistry, particularly in kinetic resolution procedures designed to separate enantiomers or determine the absolute configuration of other chiral molecules. The principle of kinetic resolution relies on the differential reaction rates of the two enantiomers of a racemic compound with a chiral resolving agent.

A prominent strategy involves the conversion of racemic this compound into its more reactive dichloride derivative, (±)-6,6'-dinitrodiphenic acid dichloride. semanticscholar.org This racemic acid chloride is then reacted with a known, enantiopure chiral molecule, such as an axially chiral natural product or a chiral binaphthol. semanticscholar.org The two atropisomers of the acid chloride react at different rates with the single enantiomer of the chiral substrate to form diastereomeric products, typically cyclic diesters. This difference in reaction speed results in one enantiomer of the acid chloride being consumed faster than the other, leaving an excess of the less reactive enantiomer in the reaction mixture. semanticscholar.org

By isolating and measuring the specific rotation of the unreacted this compound, its absolute configuration can be determined. This, in turn, reveals the stereochemical preference of the reaction and provides insight into the absolute configuration of the chiral resolving agent. semanticscholar.org This method has been successfully employed to verify the absolute axial stereochemistry of various natural products, including icterinoidin B1 and atrovirin B1. semanticscholar.org

For instance, the kinetic resolution of (±)-6,6'-dinitrodiphenic acid dichloride was calibrated using the known (M)- and (P)-atropisomers of 2,2'-dihydroxy-1,1'-binaphthol. The reaction with (M)-binaphthol left an excess of the (P)-(-) atropisomer of the diphenic acid, while the reaction with (P)-binaphthol resulted in an excess of the (M)-(+) diphenic acid. semanticscholar.org This established methodology was then applied to unknown natural products to elucidate their stereochemistry. semanticscholar.org

Table 1: Kinetic Resolution of (±)-6,6'-Dinitrodiphenic Acid Dichloride

This interactive table summarizes the results from kinetic resolution experiments using different chiral resolving agents.

| Chiral Resolving Agent | Absolute Configuration of Resolving Agent | Excess Atropisomer of this compound Recovered | Specific Rotation of Recovered Acid |

| 2,2'-Dihydroxy-1,1'-binaphthol | (M) | (P)-(-) | Value not explicitly stated in source semanticscholar.org |

| 2,2'-Dihydroxy-1,1'-binaphthol | (P) | (M)-(+) | Value not explicitly stated in source semanticscholar.org |

| Icterinoidin B1 | (P) | (M)-(+) | [α]D +120 semanticscholar.org |

| (P)-(+)-Skyrin | (P) | (M)-(+) | [α]D +125 semanticscholar.org |

Racemization Studies and Interconversion Dynamics

The interconversion of the atropisomers of this compound is a process of racemization, where one enantiomer converts into the other through rotation around the central carbon-carbon single bond. wikipedia.org This process is fundamental to understanding the compound's stereochemical stability.

Temperature Dependence and Energy Barrier Analysis

The stability of the enantiomers of this compound is highly dependent on temperature. wikipedia.org At room temperature, the rotational energy barrier is significant enough to prevent the interconversion of the (R)- and (S)-enantiomers, making them configurationally stable and isolable. royalholloway.ac.uk This high optical stability is a defining characteristic of the compound. royalholloway.ac.uk An estimated energy barrier of over 100 kJ/mol at standard conditions accounts for this stability. For atropisomers to be considered stable and separable at a given temperature, a generally accepted threshold for the energy barrier to interconversion is approximately 93 kJ/mol (22 kcal/mol) at 300 K, which corresponds to a half-life of at least 1000 seconds. wikipedia.org

However, as the temperature increases, the thermal energy supplied to the molecule can overcome this rotational barrier, leading to racemization. acs.org Early studies noted that while the compound is stable in a sodium carbonate solution at room temperature for several days, a slow decrease in optical rotation is observed at 100°C. acs.org More forceful conditions, such as heating in a sealed tube at 140-160°C, cause a more significant, though still incomplete, racemization over extended periods. acs.org This demonstrates a clear temperature dependence on the rate of racemization. The activation energy for racemization in biphenyls of this type is typically in the range of 20-50 kcal/mol.

Table 2: Temperature Effects on the Stability of this compound

This interactive table details the observed stability of this compound under various temperature conditions.

| Condition | Temperature | Observation | Source |

| 2 N Na2CO3 solution | Room Temperature | No racemization observed after 3 days | acs.org |

| 2 N Na2CO3 solution | 100 °C | Slow decrease in optical rotation | acs.org |

| Sealed tube | 140-160 °C | Decrease in rotation to 79° over 60 hours (22% racemization) | acs.org |

| General | Room Temperature | Does not racemize easily | royalholloway.ac.uk |

Mechanistic Pathways of Racemization

The mechanism of racemization for this compound involves the physical rotation of the two phenyl rings around the central C1-C1' single bond. wikipedia.org In its stable, ground state, the molecule adopts a non-planar conformation where the two aromatic rings are nearly perpendicular to minimize the steric repulsion between the bulky ortho-substituents (the -COOH and -NO2 groups).

For interconversion to occur, the molecule must pass through a high-energy, planar transition state. In this conformation, the substituents on the two rings are eclipsed, leading to maximum steric hindrance and van der Waals repulsion. This steric clash is the primary source of the high rotational energy barrier. wikipedia.org

The process can be visualized as one ring rotating relative to the other, moving through this energetically unfavorable planar arrangement before settling into the mirror-image non-planar conformation. The rate of this process is governed by the principles of transition state theory and is directly related to the magnitude of the activation energy barrier. Factors that increase steric hindrance, such as larger ortho-substituents, will increase the energy of the transition state and thus raise the barrier to racemization, enhancing the optical stability of the atropisomers. wikipedia.org

Chemical Reactivity and Derivatization Chemistry

Transformation of Nitro Groups

The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic rings. These groups can be transformed through reduction or can participate in substitution reactions.

Reduction to Amino Groups

The nitro groups of 6,6'-dinitrodiphenic acid can be reduced to form 6,6'-diaminodiphenic acid. This transformation is a key step in the synthesis of various derivatives, including polyamides and coordination polymers. vulcanchem.com A common method for this reduction involves the use of hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is typically carried out in a solvent such as ethanol (B145695).

Another established method for the reduction of nitroarenes is the Zinin reduction, which utilizes negative divalent sulfur species like sulfides, sulfhydrides, or polysulfides. sciencemadness.org This method has been widely applied in the preparation of aromatic amines from their corresponding nitro compounds. sciencemadness.org

The resulting 6,6'-diaminodiphenic acid is a valuable intermediate. For instance, it serves as a precursor for the synthesis of various biphenyl (B1667301) derivatives with specific functional groups.

Table 1: Selected Methods for the Reduction of Nitro Groups in this compound

| Reducing Agent | Catalyst | Solvent | Product | Reference(s) |

|---|---|---|---|---|

| Hydrogen Gas | Palladium on Carbon | Ethanol | 6,6'-Diaminodiphenic acid | |

| Sulfides/Sulfhydrides | - | Various | 6,6'-Diaminodiphenic acid | sciencemadness.org |

Nucleophilic Aromatic Substitution Reactions

The nitro groups on the biphenyl system are susceptible to replacement by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the nitro groups in this compound, activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com

A specific type of nucleophilic aromatic substitution is the radical-nucleophilic aromatic substitution (SRN1) reaction. This process involves a free radical intermediate. wikipedia.org In an SRN1 mechanism, an initial electron transfer to the aryl halide forms a radical anion, which then fragments to an aryl radical and a halide anion. wikipedia.org This aryl radical can then react with a nucleophile. wikipedia.org While not explicitly detailed for this compound in the provided context, the general principles of SNAr and SRN1 reactions are relevant to understanding its potential reactivity with various nucleophiles.

Reactions of Carboxylic Acid Moieties

The two carboxylic acid groups of this compound are also key sites for chemical modification, readily undergoing reactions such as esterification and conversion to acid chlorides.

Esterification

Esterification of the carboxylic acid groups is a common derivatization reaction. This process typically involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk

The reaction of this compound with an alcohol leads to the formation of the corresponding diester. For example, reaction with methanol (B129727) or ethanol in the presence of sulfuric acid yields the dimethyl or diethyl ester, respectively. These diesters can serve as stable intermediates in various synthetic routes. The formation of diesters is a crucial step in certain applications, such as in the preparation of precursors for polymers like polyamides. google.com

Table 2: Examples of Diester Formation from this compound

| Alcohol | Catalyst | Product | Reference(s) |

|---|---|---|---|

| Methanol | Sulfuric Acid | Dimethyl 6,6'-dinitrodiphenate | |

| Ethanol | Sulfuric Acid | Diethyl 6,6'-dinitrodiphenate |

Conversion to Acid Chlorides

The carboxylic acid groups of this compound can be converted into the more reactive acid chloride functional groups. This transformation is typically achieved by treatment with thionyl chloride (SOCl₂). semanticscholar.org The resulting 6,6'-dinitrodiphenoyl dichloride is a highly useful intermediate for further derivatization. semanticscholar.org For example, it can be reacted with chiral binaphthols to form cyclic diesters, which is a method used in stereochemical analysis. semanticscholar.org

The conversion to the dichloride is a critical step for certain applications, including its use as a resolving agent in the kinetic resolution of atropisomers. semanticscholar.org

Advanced Derivatization for Specific Research Applications

Advanced derivatization of this compound is pivotal for its application in specialized research areas, particularly in stereochemistry and the synthesis of complex chiral molecules. These derivatizations transform the foundational molecule into reagents tailored for specific analytical and synthetic purposes.

Formation of Cyclic Diesters with Chiral Binaphthols

A significant application of this compound in stereochemical analysis involves its conversion into a dichloride derivative, which then reacts with chiral binaphthols to form cyclic diesters. This process is instrumental in the kinetic resolution of atropisomers and the determination of absolute configurations of unknown chiral molecules. semanticscholar.org

The process begins with the conversion of this compound to its more reactive form, this compound dichloride, typically by treatment with thionyl chloride. semanticscholar.org This acid dichloride can then be reacted with a racemic or enantiomerically pure binaphthol. The reaction with a chiral binaphthol, such as (M)-binaphthol or (P)-binaphthol, proceeds at different rates for the two enantiomers of the acid dichloride, leading to the formation of diastereomeric cyclic diesters. semanticscholar.org

This diastereoselectivity allows for the separation of the unreacted, enantiomerically enriched this compound. semanticscholar.org For instance, the reaction of racemic this compound dichloride with (P)-(+)-skyrin, a complex binaphthol derivative, results in a residual excess of the (M)-(+)-diphenic acid. semanticscholar.org This method has been successfully applied to determine the absolute stereochemistry of fungal metabolites like icterinoidins. semanticscholar.org The remarkable stereocontrol in these reactions is attributed to the steric demands of the resulting 12-membered cyclic diester, which incorporates the rigid biphenyl and binaphthyl units. oup.com

Table 1: Kinetic Resolution via Cyclic Diester Formation

| Reactants | Result | Application |

|---|---|---|

| (±)-6,6'-Dinitrodiphenic acid dichloride + (M)-Binaphthol | Excess of (P)-(-)-6,6'-dinitrodiphenic acid remains | Determination of absolute stereochemistry semanticscholar.org |

| (±)-6,6'-Dinitrodiphenic acid dichloride + (P)-Binaphthol | Excess of (M)-(+)-6,6'-dinitrodiphenic acid remains | Determination of absolute stereochemistry semanticscholar.org |

Other Functional Group Interconversions

The functional groups of this compound—the nitro groups and the carboxylic acid groups—can undergo various interconversions, making it a versatile precursor in organic synthesis. These transformations allow for the creation of a wide range of biphenyl derivatives with tailored properties.

The process of converting one functional group into another is a fundamental strategy in organic synthesis known as functional group interconversion (FGI). lkouniv.ac.in Common FGI reactions include oxidation, reduction, and substitution. lkouniv.ac.in

Reduction of Nitro Groups: The two nitro groups on the biphenyl backbone are susceptible to reduction. Using standard reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst, the nitro groups can be converted to amino groups. This would yield 6,6'-diaminodiphenic acid, a compound with different chemical properties and potential applications, for instance as a ligand in coordination chemistry.

Esterification of Carboxylic Acids: The carboxylic acid groups can be readily converted into esters through reaction with an alcohol in the presence of an acid catalyst. Methyl or ethyl esters of this compound can serve as stable intermediates for further reactions or for the controlled production of the acid itself through subsequent hydrolysis.

Other Potential Interconversions: The principles of FGI suggest other potential transformations, although they are less commonly cited specifically for this compound.

Conversion to Amides: The carboxylic acid groups can be reacted with amines to form amides. This would involve first converting the carboxylic acid to a more reactive derivative, like the acid chloride, and then reacting it with an amine.

Decarboxylation: While challenging, under specific conditions, the carboxylic acid groups could potentially be removed.

Nucleophilic Aromatic Substitution: The nitro groups can activate the aromatic rings towards nucleophilic aromatic substitution, allowing for their replacement by other functional groups like halogens or alkoxy groups under specific reaction conditions.

Table 2: Summary of Potential Functional Group Interconversions

| Functional Group | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Nitro (-NO₂) | H₂, Pd/C | Amino (-NH₂) |

| Carboxylic Acid (-COOH) | Alcohol, Acid Catalyst | Ester (-COOR) |

| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. Amine | Amide (-CONH₂) |

Advanced Characterization Methodologies

Spectroscopic Techniques for Stereochemical Analysis

Due to its axial chirality, 6,6'-dinitrodiphenic acid exists as a pair of non-superimposable mirror images, or enantiomers. The high rotational energy barrier prevents their interconversion at room temperature, allowing for their separation and individual study. A suite of spectroscopic techniques is crucial for distinguishing between these enantiomers and quantifying their relative amounts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural and dynamic features of this compound. nih.gov

The presence of atropisomers in this compound can be confirmed by analyzing the splitting patterns of the aromatic protons in its ¹H NMR spectrum. The non-planar structure and the fixed spatial orientation of the two phenyl rings render the corresponding protons on each ring chemically non-equivalent. This non-equivalence leads to distinct signals and complex splitting patterns that are characteristic of the individual atropisomers. For instance, in a related ortho-substituted tetraphenylporphyrin, the presence of atropisomers leads to multiple signals for the methyl groups, which can be used to identify and quantify the different isomers. ulisboa.pt

Dynamic NMR (DNMR) spectroscopy is employed to investigate the kinetics of rotational isomerism. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier to rotation around the central carbon-carbon single bond. libretexts.orgmontana.edu As the temperature increases, the rate of interconversion between the atropisomers increases. At a certain temperature, known as the coalescence temperature, the separate signals for the non-equivalent protons broaden and merge into a single, averaged signal. montana.edu By analyzing the line shape changes over a range of temperatures, the activation energy for the rotational process can be calculated. This provides a quantitative measure of the stereochemical stability of the atropisomers. libretexts.orgmontana.edu For this compound, the rotational barrier is significant enough to allow for the separation of its enantiomers at room temperature.

Atropisomer Distinction via Splitting Patterns

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the analytical and preparative separation of the enantiomers of this compound. Chiral columns are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. interchim.comphenomenex.com

A variety of chiral stationary phases are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides. phenomenex.comsigmaaldrich.com The choice of the appropriate chiral column and mobile phase is critical for achieving optimal separation. For example, a Chiralpak AD-H column with a hexane/isopropanol eluent has been successfully used to resolve the enantiomers of this compound. This technique is not only crucial for determining the enantiomeric purity of a sample but also for obtaining pure enantiomers for further stereochemical studies. sigmaaldrich.com

Table 1: HPLC Systems for Chiral Separation

| Column Type | Stationary Phase | Mobile Phase Example | Application |

| Chiralpak AD-H | Polysaccharide-based | Hexane/Isopropanol | Analytical and preparative separation of this compound enantiomers. |

| Astec CHIROBIOTIC | Macrocyclic Glycopeptide | Polar ionic, reversed-phase, normal phase, and polar organic modes | Versatile separation of a wide range of chiral compounds, including polar and non-polar analytes. sigmaaldrich.com |

Polarimetry and Circular Dichroism Spectroscopy

Polarimetry and Circular Dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of chiral molecules like this compound. researchgate.net

Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. fz-juelich.de Each enantiomer of this compound will rotate the plane of polarized light to an equal but opposite extent. The specific rotation, [α], is a characteristic physical property of a chiral molecule and can be used to determine the enantiomeric excess (ee) of a mixture. For example, the (P)-(-)-enantiomer of a derivative has a reported specific rotation of [α]D = -11.2°.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. fz-juelich.defrontiersin.org A CD spectrum provides information about the absolute configuration and conformation of the molecule. fz-juelich.de The exciton (B1674681) chirality method, a powerful tool in CD spectroscopy, can be used to determine the absolute configuration of molecules with multiple chromophores, such as the two nitro-substituted phenyl rings in this compound. semanticscholar.org The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of these chromophores. researchgate.netfz-juelich.de

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, which helps in confirming the molecular formula of this compound (C₁₄H₈N₂O₈). unica.it Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, although for stereochemical analysis, it is typically coupled with a chiral separation technique like HPLC-MS. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a versatile and popular method in computational chemistry, offering a favorable balance between accuracy and computational expense for studying electronic structures. unibo.it DFT calculations are based on the electron density rather than complex many-electron wavefunctions, making them suitable for investigating molecular structures, reaction mechanisms, and other properties of complex molecules like 6,6'-Dinitrodiphenic acid. unibo.itoup.com Functionals like B3LYP and M06-2X are commonly employed in studies of organic molecules, including nitroaromatics and systems with non-covalent interactions. growingscience.comresearchgate.netmdpi.com

DFT calculations are a cornerstone in the elucidation of reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and determine activation energies. sumitomo-chem.co.jpcolumbia.edu This provides fundamental insights into reaction pathways that may be difficult to probe experimentally. While specific DFT studies on the reaction mechanisms of this compound are not widely documented in the reviewed literature, the compound is known to undergo typical reactions of carboxylic acids and nitroaromatic compounds, such as esterification of the carboxyl groups and reduction of the nitro groups to amines.

Computational studies on related molecules demonstrate how DFT can be applied. For instance, the mechanism of electrophilic aromatic nitration has been explored using DFT, showing a continuum between a polar mechanism and a single-electron transfer (SET) pathway. researchgate.net For reactions involving this compound, DFT could be employed to model the transition states for esterification or to investigate the stepwise reduction of its two nitro groups, providing a detailed, atomistic understanding of these chemical transformations. sci-hub.se

A key application of DFT is the prediction and rationalization of stereoselectivity in chemical reactions. nih.gov This is particularly relevant for this compound, as its atropisomerism—axial chirality arising from restricted rotation around the C-C single bond connecting the two phenyl rings—was first identified by Christie and Kenner in 1922. rsc.org The bulky nitro and carboxylic acid groups at the ortho positions create a significant energy barrier to rotation, allowing for the isolation of stable, non-superimposable mirror-image conformers (enantiomers).

DFT calculations can be used to model the transition states that lead to different stereoisomeric products. rsc.orgrsc.org By comparing the calculated Gibbs free energies of these transition states, chemists can predict the stereochemical outcome of a reaction. rsc.orgrsc.org For the synthesis of axially chiral biaryls, DFT is used to understand the origin of atroposelectivity by analyzing the interactions between the substrate and catalyst in the transition state geometry. nih.gov In the case of this compound derivatives, DFT could predict the enantiomeric or diastereomeric excess by calculating the energy difference between the competing diastereomeric transition states leading to the (R)- or (S)-atropisomer. rsc.org

The defining structural feature of this compound is its existence as stable conformational isomers, or atropisomers. rsc.org DFT is the primary theoretical tool for analyzing these isomers and quantifying the energy barrier that prevents their interconversion. The racemization process of atropisomeric biaryls is modeled by calculating the energy profile for the rotation around the chiral axis. growingscience.comresearchgate.net This is typically done by performing a relaxed scan of the dihedral angle that defines the rotation, optimizing the rest of the molecular geometry at each step. mdpi.com

The maxima on the resulting potential energy profile correspond to the transition states for rotation. growingscience.commdpi.com The height of this barrier determines the configurational stability of the atropisomers. A critical threshold for stable atropisomerism at room temperature is generally considered to be a rotational energy barrier of around 20 kcal/mol or higher. academie-sciences.frchemrxiv.orgacs.org DFT calculations have been shown to reliably reproduce experimental barriers. mdpi.comnih.gov For various biaryl compounds, calculated rotational barriers often fall in the range of 20-35 kcal/mol, confirming their high configurational stability. unibo.itrsc.orgresearchgate.net Although a specific value for this compound was not found in the searched literature, the methodology is well-established for analogous systems.

Table 1: Representative DFT-Calculated Rotational Barriers for Atropisomeric Compounds This table presents examples of rotational barriers calculated using DFT for various atropisomeric systems, illustrating the typical energy ranges involved.

Prediction of Stereoselectivity

Molecular Modeling and Dynamics Simulations

While DFT calculations provide insight into static structures and energy barriers, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. dovepress.com MD simulations predict how atoms in a molecule will move over time based on a classical force field, capturing processes like conformational changes and ligand binding at femtosecond resolution. nih.gov

For this compound, no specific MD simulation studies were identified in the reviewed literature. However, this technique could be powerfully applied to understand its dynamic properties. For example, MD simulations could be used to model the process of rotation around the biphenyl (B1667301) bond, providing a visual and quantitative description of the conformational changes required to overcome the rotational barrier. mdpi.comnih.gov By running simulations at different temperatures, one could observe the increase in rotational motion and predict the temperature at which racemization becomes significant, complementing the static transition state picture from DFT. mdpi.com

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations serve as powerful tools in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. acadpubl.euresearchgate.net These descriptors quantify various electronic properties of a molecule and correlate them with experimental observables like reactivity, toxicity, or thermal stability. researchgate.netnih.gov This approach is particularly well-developed for nitroaromatic compounds. oup.comacadpubl.eu

For this compound, key descriptors can be calculated to predict its chemical behavior. The electron-withdrawing nature of the two nitro groups significantly influences the electronic properties of the aromatic rings. oup.com Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and the electrophilicity index can provide a quantitative basis for understanding its reactivity. acadpubl.eunih.gov For instance, the energy of the LUMO (ELUMO) has been shown to correlate with the toxicity of nitroaromatic compounds, as it relates to their electrophilicity and ability to accept an electron. nih.gov These descriptors can be used to build predictive models for various properties without the need for extensive experimental testing. researchgate.net

Table 2: Common Quantum Chemical Descriptors and Their Significance This table outlines several key descriptors that can be calculated using DFT and their general interpretation in predicting chemical reactivity and properties.

Applications in Asymmetric Synthesis and Chiral Chemistry

Role as a Chiral Resolving Agent

Due to its own chirality and acidic nature, 6,6'-Dinitrodiphenic acid is a classical resolving agent. Resolution is a technique used to separate a racemic mixture (a 50:50 mix of two enantiomers) into its individual, pure enantiomers. The process typically involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, the resolving agent. This creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by methods like crystallization.

The carboxylic acid groups of this compound readily react with basic compounds like amines and alkaloids to form salts. When a racemic, chiral form of the acid is reacted with a racemic amine, four different salts are produced. However, for resolution, one pure enantiomer of a chiral base is used to separate the racemic acid, or a pure enantiomer of the acid is used to separate a racemic base.

Historically, alkaloids, which are naturally occurring chiral amines, have been used to resolve racemic this compound. For instance, the resolution of this acid has been achieved through the formation of diastereomeric salts with the alkaloid brucine. bohrium.com The differing solubilities of these salts allow for one to be crystallized from the solution, separating it from the other. Once separated, the pure acid enantiomer can be recovered from the salt. Conversely, an enantiomerically pure form of this compound can be used to resolve racemic amines and other alkaloids, such as in the resolution of conhydrine.

Beyond classical resolution, this compound, particularly its dichloride derivative, is a valuable reagent for determining the absolute configuration of other chiral molecules through a method called kinetic resolution. ua.es In kinetic resolution, a chiral reagent reacts at different rates with the two enantiomers of a racemic compound.

This method has been effectively used to determine the absolute stereochemistry of axially chiral natural products. The process involves reacting a racemic mixture of (±)-6,6'-dinitrodiphenic acid dichloride with a chiral molecule, such as a chiral binaphthol. ua.es The reaction to form a cyclic diester will proceed faster with one enantiomer of the binaphthol than the other. By analyzing the unreacted, leftover diphenic acid, its specific rotation can be measured. This result is then compared to known standards to deduce the absolute configuration of the chiral molecule used in the reaction. ua.es This technique has been successfully applied to determine the stereochemistry of fungal metabolites, including icterinoidins and atrovirins. ua.es

| Reactant 1 | Reactant 2 | Result | Application |

| (±)-6,6'-Dinitrodiphenic acid dichloride | (M)-2,2'-dihydroxy-1,1'-binaphthalene | Excess of (P)-(-)-diphenic acid remains | Calibration of the kinetic resolution method |

| (±)-6,6'-Dinitrodiphenic acid dichloride | (P)-(+)-Skyrin | Excess of (M)-(+)-diphenic acid remains | Determination of absolute axial stereochemistry |

| (±)-6,6'-Dinitrodiphenic acid dichloride | Icterinoidin B1 | Confirmed (P)-axial configuration | Confirmation of stereochemistry previously assigned by other methods |

Resolution of Racemic Amines and Alkaloids

Precursor for Biphenyl (B1667301) Derivatives in Organic Synthesis

The functional groups on this compound—the nitro and carboxylic acid groups—allow it to serve as a versatile starting material for the synthesis of other complex biphenyl derivatives. ua.es

A key transformation of this compound is the reduction of its two nitro (-NO₂) groups to amino (-NH₂) groups. ua.es This reaction creates 6,6'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid. The reduction can be achieved using standard reducing agents, such as hydrogen gas in the presence of a metal catalyst like palladium on carbon. ua.es This resulting diamino compound is a valuable building block itself, as the amino groups can be further modified to create a wide range of other axially chiral biphenyls, which are important in materials science and as ligands for catalysis.

The diphenic acid framework can be used to construct more complex polycyclic structures like spirolactones. While direct conversion can be challenging, derivatives of diphenic acid have been successfully converted into spiro compounds. For example, research has shown that diphenic acid derivatives, such as 6,6'-dimethyl-2,2'-diphenic acid, can undergo an electrochemical cross-dehydrogenative coupling (ECDC) with alcohols. This process involves the oxidation of the carboxylate, which then undergoes a rapid intramolecular cyclization to form a spirolactone intermediate. This intermediate can then be isomerized to yield a functionalized biphenyl, demonstrating a pathway from the diphenic acid scaffold to spirolactone-related structures.

Synthesis of Diaminobiphenyl Derivatives

Ligand Design and Chiral Catalysis Insights

While this compound itself is not typically used directly as a ligand in catalysis, its structural properties and the historical context of its resolution provide crucial insights for the design of modern chiral ligands. ua.es The field of asymmetric catalysis heavily relies on ligands that can create a chiral environment around a metal center, guiding a reaction to produce one enantiomer of a product over the other.

Many of the most successful chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are atropisomeric, possessing axial chirality similar to this compound. The study of this compound was fundamental in establishing that bulky groups at the ortho positions of a biphenyl system are required to create a high enough energy barrier to prevent rotation and thus confer configurational stability. bohrium.comnih.gov This principle is the cornerstone of designing atropisomeric ligands. By understanding the steric and electronic properties that make this compound and its derivatives optically stable, chemists can rationally design new ligands with tailored chiral pockets for specific catalytic applications. Furthermore, analogues such as 2,2'-bipyridyl-3,3'-dicarboxylic acid, which also exhibit atropisomerism, have been shown to act as chiral ligands, directly linking the diphenic acid structural family to coordination chemistry and catalysis.

Influence on Design of Axially Chiral Ligands (e.g., BINAP Analogy)

The atropisomeric nature of this compound has provided foundational insights into the design of modern axially chiral ligands, most notably exemplified by the highly successful BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family of ligands. While not a direct precursor in the synthesis of BINAP, the structural principles of this compound have served as a conceptual blueprint.

The core principle is the creation of a stable, chiral scaffold through restricted rotation around a biphenyl or binaphthyl backbone. In this compound, the bulky nitro and carboxyl groups in the ortho positions prevent free rotation, leading to axial chirality. googleapis.com This concept of utilizing sterically demanding groups to enforce a chiral conformation is central to the design of BINAP and its analogues. In BINAP, the bulky diphenylphosphino groups, combined with the geometry of the binaphthyl system, create a stable chiral environment that is crucial for its efficacy in asymmetric catalysis.

Although this compound itself is primarily used in stereochemical resolution rather than as a direct ligand in catalysis, its historical significance lies in demonstrating the feasibility of isolating stable atropisomers. This paved the way for the rational design of more complex and catalytically active axially chiral ligands like BINAP. The rotational barrier in this compound is sufficient to prevent racemization at room temperature, a key property for any useful chiral auxiliary or ligand.

| Compound | Key Structural Feature | Functional Groups Creating Steric Hindrance | Primary Application |

|---|---|---|---|

| This compound | Biphenyl Backbone | Nitro (-NO2) and Carboxylic Acid (-COOH) | Stereochemical resolution, model for atropisomerism studies |

| BINAP | Binaphthyl Backbone | Diphenylphosphino (-P(C6H5)2) | Asymmetric catalysis (e.g., hydrogenation, isomerization) |

Insights for Organocatalytic Atroposelective Reactions

The study of this compound and its derivatives has provided valuable insights into the development of organocatalytic atroposelective reactions. These reactions aim to synthesize axially chiral molecules with high enantioselectivity using small organic molecules as catalysts. The fundamental principles of atropisomerism, first elucidated with compounds like this compound, are central to designing these catalytic processes.

The ability to resolve the enantiomers of this compound, often through the formation of diastereomeric salts with a chiral base, highlights the potential for enantioselective transformations. iastatedigitalpress.com This concept is mirrored in modern organocatalysis, where a chiral catalyst interacts with a prochiral substrate to favor the formation of one atropisomer over the other.

Recent advancements in organocatalysis have led to the development of methods for the atroposelective synthesis of various axially chiral compounds, including biaryls, N-aryl indoles, and others. beilstein-journals.orgnih.gov These reactions often rely on the formation of a transient chiral complex between the organocatalyst and the substrate, which then directs the stereochemical outcome of the bond-forming or bond-rotating step that establishes the chiral axis. The understanding of the steric and electronic factors that govern the rotational barrier in molecules like this compound is crucial for designing catalysts and substrates that will lead to high enantioselectivity in these transformations.

Emerging Research Areas and Materials Science Applications

Development of Specialty Chemicals

6,6'-Dinitrodiphenic acid serves as a crucial precursor in the synthesis of a variety of specialty chemicals and biphenyl (B1667301) derivatives. Its functional groups—nitro and carboxylic acid—can be readily transformed through common organic reactions such as reduction, esterification, and substitution. This allows for the creation of new compounds with tailored properties for specific applications.

One of the most significant transformations is the reduction of the nitro groups to amino groups, yielding 6,6'-diaminodiphenic acid. sciencemadness.org This diamine is a key monomer in the synthesis of specialty polymers like polyamides. The Zinin reduction, which uses negative divalent sulfur reagents like sodium sulfide, is a classic method for this conversion. sciencemadness.org The resulting 6,6'-diaminodiphenic acid is a valuable building block for creating complex molecules, including those with applications in coordination chemistry and materials science. vulcanchem.com

The carboxylic acid groups can undergo esterification to form esters, or be converted to acid chlorides. For instance, treatment with thionyl chloride produces the corresponding acid chloride, which is a reactive intermediate for synthesizing amides and esters. researchgate.net This versatility makes this compound a valuable starting material for developing new chemicals with potential uses in diverse industrial sectors.

Application in Dyes and Pigments Production

The structural backbone of this compound makes it a candidate for the synthesis of novel dyes and pigments. The transformation of its nitro groups into amino groups is a key step in forming chromophoric systems. The resulting aromatic diamine, 6,6'-diaminodiphenic acid, can be diazotized and coupled with various aromatic compounds to produce azo dyes. aaru.edu.jo Azo compounds are a large and important class of colorants. dss.go.th

Furthermore, the biphenyl structure can be incorporated into larger conjugated systems, which is a common strategy for designing new dyes and pigments. Research into indigo (B80030) derivatives has shown that substitutions on the aromatic rings significantly influence the color of the resulting pigments. uni-bayreuth.de While direct use of this compound in commercial dyes is not widespread, its derivatives hold potential for creating specialty colorants with specific properties, such as high thermal stability or unique spectral characteristics.

Investigation as Corrosion Inhibitors (Computational and Experimental)

A significant and emerging area of research is the use of organic compounds as corrosion inhibitors for metals in acidic environments. informaticsjournals.co.innih.govbohrium.combohrium.com The effectiveness of these inhibitors is often attributed to the presence of heteroatoms (like nitrogen and oxygen), aromatic rings, and multiple bonds, which facilitate their adsorption onto the metal surface, forming a protective barrier. ajchem-a.com

This compound, with its multiple oxygen and nitrogen atoms and aromatic rings, fits the profile of a potential corrosion inhibitor. Both experimental and computational studies are employed to evaluate such molecules. informaticsjournals.co.innih.gov

Experimental Studies: Techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are used to assess the inhibition efficiency. informaticsjournals.co.innih.gov These studies have shown that many organic molecules can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of corrosion. bibliotekanauki.pl The inhibitor molecules adsorb on the metal surface, and this adsorption can often be described by isotherms like the Langmuir model. bohrium.combibliotekanauki.pl

Computational Studies: Quantum chemical calculations, based on methods like Density Functional Theory (DFT), provide theoretical insights into the inhibitor's mechanism. bohrium.com These calculations can determine parameters such as the energy of the Highest Occupied Molecular Orbital (E) and the Lowest Unoccupied Molecular Orbital (E). A higher E value suggests a greater tendency to donate electrons to the metal's empty d-orbitals, while a lower E indicates a higher ability to accept electrons from the metal, both of which contribute to stronger adsorption and better inhibition. Theoretical studies can also predict how the molecule will orient itself on the metal surface.[(lumo)>(homo)>(lumo)>(homo)>8]

While specific studies focusing solely on this compound as a corrosion inhibitor are emerging, the general principles and the results from similar nitrogen and oxygen-containing aromatic acids strongly suggest its potential in this application.

Potential in Advanced Materials and Polymer Science

The rigid and chiral structure of this compound and its derivatives makes them attractive for the development of advanced materials and polymers. The reduction product, 6,6'-diaminodiphenic acid, is a precursor for high-performance polyamides and coordination polymers. vulcanchem.com

Polymers derived from such rigid monomers can exhibit enhanced thermal stability and mechanical strength. The synthesis of polyaromatic ether-ketones, for example, has been explored using substituted biphenyl units to create crosslinking sites, leading to materials with improved properties. acs.org

Furthermore, the dicarboxylic acid functionality allows for the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures, built from metal ions or clusters linked by organic ligands. The specific geometry and functional groups of the ligand, such as this compound, would dictate the topology and properties of the resulting MOF, which could have applications in gas storage, separation, and catalysis.

The inherent chirality (atropisomerism) of the 6,6'-disubstituted biphenyl system is also of significant interest. This feature can be transferred to polymers, creating chiral materials that can be used for enantioselective separations or as chiral catalysts.

Exploration in Pharmaceutical Development as a Building Block

In medicinal chemistry, the design of novel, high-quality building blocks is a key strategy for accelerating drug discovery. csmres.co.uk These building blocks are used to synthesize new chemical entities with potential therapeutic activities. This compound, with its defined three-dimensional structure and multiple functional groups, serves as a valuable scaffold or building block in this context.

The introduction of nitrogen-containing functional groups is a common strategy in drug design, as they can significantly impact a molecule's physiological parameters, such as polarity and hydrogen-bonding capabilities. acs.org The biphenyl moiety itself is a privileged structure found in many bioactive compounds.

While direct therapeutic applications of this compound are not the primary focus, its use as a starting material for more complex molecules is being explored. For example, derivatives of diphenic acid have been synthesized and investigated for their biological activities. researchgate.net The ability to create diverse libraries of compounds from a single, versatile starting material like this compound is a significant advantage in the search for new drugs. acints.com The synthesis of peptides and other complex molecules often relies on well-defined amino acid building blocks, and derivatives of diphenic acid can be considered as novel, non-natural amino acid analogues for incorporation into such structures. grace.com

Q & A

Q. What are the standard synthetic protocols for 6,6'-dinitrodiphenic acid, and what analytical methods validate its purity?

- Methodology : Synthesis begins with 3-nitrophthalic acid, which undergoes mercuric acetate-mediated bromination to yield 2-bromo-3-nitrobenzoic acid. Subsequent esterification, copper-catalyzed reductive coupling of bromo-esters, and hydrolysis produce this compound. Final conversion to the dichloride derivative (via thionyl chloride) is critical for stereochemical applications. Purity is validated using NMR (for structural confirmation), HPLC (to detect impurities), and specific rotation measurements to assess enantiomeric excess .

Q. How is this compound used in stereochemical determination of natural products?

- Methodology : The compound’s dichloride derivative (±)-12 is a resolving agent for kinetic resolution of atropisomers. For example, reacting (±)-12 with chiral binaphthol derivatives (e.g., (M)- or (P)-binaphthol) forms cyclic diesters, leaving an excess of the unreacted enantiomer. The residual enantiomer’s specific rotation (e.g., [α]D = +13.6° for (M)-(+)-15) confirms absolute stereochemistry. This method has been applied to fungal metabolites like icterinoidins and atrovirins .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

- Methodology :

- NMR : Distinguishes between atropisomers via splitting patterns in aromatic proton regions.

- HPLC with chiral columns : Resolves enantiomers (e.g., using Chiralpak AD-H column with hexane/isopropanol eluent).

- Polarimetry : Measures specific rotation to quantify enantiomeric excess (e.g., [α]D = -11.2° for (P)-(–)-14) .

Advanced Research Questions

Q. How can kinetic resolution of this compound dichloride resolve contradictions in stereochemical assignments from circular dichroism (CD) data?

- Methodology : CD spectroscopy may misassign axial chirality due to overlapping electronic transitions. Kinetic resolution with (±)-12 provides empirical validation: residual enantiomers from reactions with chiral binaphthols correlate with known configurations. For example, (M)-binaphthol leaves (P)-(–)-14, while (P)-binaphthol leaves (M)-(+)-15. This method resolved discrepancies in icterinoidin B1’s stereochemistry .

Q. What experimental designs mitigate racemization during storage or handling of this compound atropisomers?

- Methodology :

- Temperature control : Store at –20°C in inert solvents (e.g., anhydrous dichloromethane) to slow racemization.

- Kinetic studies : Use segmented flow technology to monitor racemization rates under varying pH and temperature. Activation energy (Ea) calculations guide stability protocols .

- Avoid protic solvents : Ethanol or water accelerates racemization via hydrogen bonding .

Q. How do advanced oxidation processes (AOPs) degrade this compound, and what intermediates form?

- Methodology :

- Zero-valent iron (ZVI)/peroxyacetic acid (PAA) systems : Generate hydroxyl radicals (•OH) and organic radicals (CH3COO•) that cleave the biaryl bond.

- LC-MS analysis : Identifies intermediates like nitrobenzoic acids and quinones.

- Kinetic modeling : Second-order rate constants (k = 0.15 L mol⁻¹ s⁻¹) quantify degradation efficiency under varying pH and oxidant concentrations .

Data Contradiction Analysis

Q. How to reconcile conflicting data on enantiomeric excess from polarimetry vs. chiral HPLC?

- Resolution : Polarimetry assumes ideal linearity between rotation and concentration, which may fail at low enantiomeric excess (<10%). Chiral HPLC provides direct quantification but requires calibration with pure enantiomers. Cross-validate using both methods, and apply correction factors for non-linear polarimetric responses .

Q. Why do synthetic yields of this compound vary across copper-mediated coupling methods?

- Critical factors :

- Copper powder purity : Impurities (e.g., oxides) reduce catalytic activity.

- Reaction temperature : Optimal coupling occurs at 180–200°C; lower temperatures favor side products.

- Solvent system : Dimethylformamide (DMF) enhances solubility but may decompose at high temps. Compare protocols from Shimizu et al. (2000) vs. Miyano et al. (1984) for reproducibility .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.